
2,6-Diiodo-4-methylsulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of two iodine atoms and a methylsulfonyl group attached to a phenol ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-methylsulfonylphenol typically involves the iodination of phenol derivatives. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using excess diacetoxyiodobenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, is common in these processes due to their efficiency and ability to introduce iodine atoms selectively .
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-methylsulfonylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of iodine atoms and the methylsulfonyl group makes the aromatic ring highly reactive towards electrophilic aromatic substitution.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
2,6-Diiodo-4-methylsulfonylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-methylsulfonylphenol involves its ability to participate in halogen bonding interactions. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their stability and reactivity . This property is particularly useful in drug design, where halogen bonds can enhance the binding affinity of small molecules to their target proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Diiododiaryl ethers: These compounds share the diiodo substitution pattern and are used in similar applications.
2,4,6-Triiodophenol: This compound has an additional iodine atom and is used in different contexts due to its higher halogen content.
3,5-Diiodosalicylic acid: Another halogenated phenol with applications in organic synthesis and medicinal chemistry.
Uniqueness
2,6-Diiodo-4-methylsulfonylphenol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halogenated phenols. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,6-diiodo-4-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIFVUFZYLYABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407257 |
Source


|
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-03-5 |
Source


|
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

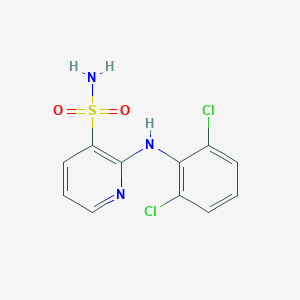
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

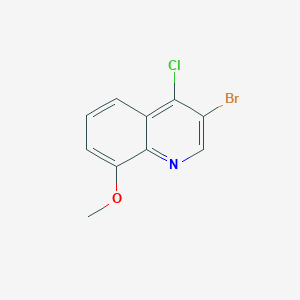
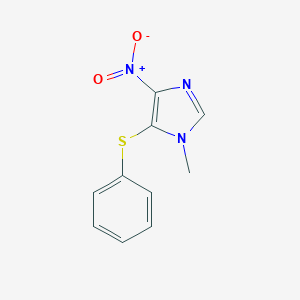
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
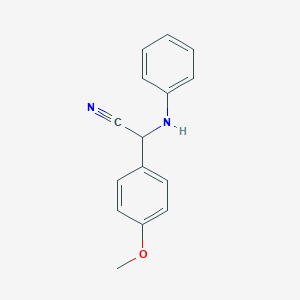
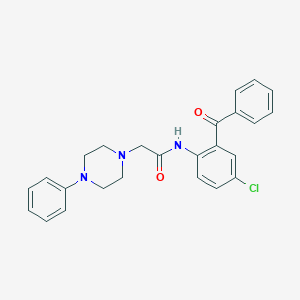
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
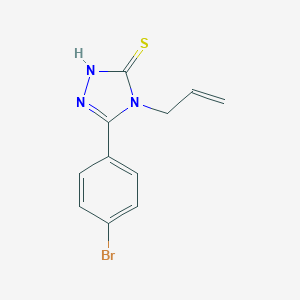
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
